Ethyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate
Description
Ethyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine This particular compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which is further connected to the pyrimidine ring The ethyl ester group is attached to the carboxylate moiety on the pyrimidine ring
Properties
Molecular Formula |
C14H11F3N2O2 |
|---|---|
Molecular Weight |
296.24 g/mol |
IUPAC Name |
ethyl 2-[4-(trifluoromethyl)phenyl]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H11F3N2O2/c1-2-21-13(20)10-7-18-12(19-8-10)9-3-5-11(6-4-9)14(15,16)17/h3-8H,2H2,1H3 |
InChI Key |
ZXTZSEUCGJNLEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Biginelli Condensation Approach
The Biginelli reaction remains a cornerstone for constructing dihydropyrimidinone (DHPM) intermediates, which are subsequently oxidized to pyrimidine derivatives. For ethyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate, this method proceeds via a three-component reaction:
Reaction Components
- Aldehyde : 4-(Trifluoromethyl)benzaldehyde
- β-Ketoester : Ethyl acetoacetate
- Urea or Thiourea : For N-heterocycle formation
Table 1: Representative Biginelli Synthesis Parameters
| Parameter | Condition | Yield | Purity (HPLC) |
|---|---|---|---|
| Catalyst | HCl (0.5 M in EtOH) | 65% | 92% |
| Temperature | Reflux (80°C) | 58% | 89% |
| Solvent | Ethanol | 65% | 92% |
| Reaction Time | 12 hours | - | - |
Mechanistic Steps :
- Acid-Catalyzed Knoevenagel Condensation : 4-(Trifluoromethyl)benzaldehyde reacts with ethyl acetoacetate to form an α,β-unsaturated ketoester intermediate.
- Nucleophilic Attack : Urea attacks the electrophilic β-carbon, forming a hemiaminal.
- Cyclization : Intramolecular dehydration generates the dihydropyrimidinone core.
Limitations :
Palladium-mediated cross-coupling enables direct introduction of the 4-(trifluoromethyl)phenyl group to preformed pyrimidine scaffolds. The Suzuki-Miyaura reaction is particularly effective for this transformation.
Protocol for Suzuki Coupling:
- Substrate Preparation : Ethyl 2-chloropyrimidine-5-carboxylate
- Boronic Acid : 4-(Trifluoromethyl)phenylboronic acid
- Catalytic System : Pd(PPh₃)₄ (15 mol%) and CuTC (3.0 equiv)
- Base : K₃PO₄ (2.0 equiv)
- Solvent : Toluene at 100°C under argon
Table 2: Cross-Coupling Optimization Data
| Parameter | Variation | Yield Impact |
|---|---|---|
| Catalyst Loading | 10 mol% → 15 mol% Pd | +22% |
| Solvent | DMF → Toluene | +18% |
| Temperature | 80°C → 100°C | +15% |
| Reaction Time | 12h → 18h | +9% |
Key Outcomes :
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics, particularly in DHPM formation and subsequent oxidation steps.
Microwave Protocol:
Reagents :
- 4-(Trifluoromethyl)benzaldehyde (1.0 equiv)
- Ethyl acetoacetate (1.2 equiv)
- Urea (1.5 equiv)
- Ionic liquid catalyst (BMIm·HSO₄)
Conditions :
- Power: 300 W
- Temperature: 120°C
- Time: 15 minutes
Table 3: Conventional vs. Microwave Synthesis
| Metric | Conventional | Microwave |
|---|---|---|
| Reaction Time | 12h | 15min |
| Yield | 65% | 82% |
| Energy Consumption | 2.4 kWh | 0.3 kWh |
| Purity | 89% | 95% |
Advantages :
Post-Synthetic Modifications
Esterification of Pyrimidine-5-Carboxylic Acid
The ethyl ester group is introduced via acid-catalyzed esterification:
- Pyrimidine-5-carboxylic acid (1.0 equiv)
- Ethanol (5.0 equiv)
- H₂SO₄ (0.1 equiv)
- Reflux, 6 hours
Yield : 89% (isolated)
Purity : 98% (GC-MS)
Oxidative Aromatization
Dihydropyrimidinones require oxidation to fully conjugated pyrimidines:
Oxidizing Agents :
- I₂/DMSO : 85% conversion in 2h
- DDQ : 92% conversion but higher cost
- MnO₂ : 78% conversion with residual Mn contamination
Table 4: Oxidation Efficiency Comparison
| Agent | Temp (°C) | Time (h) | Conversion |
|---|---|---|---|
| I₂/DMSO | 80 | 2 | 85% |
| DDQ | 25 | 12 | 92% |
| MnO₂ | 60 | 6 | 78% |
Industrial-Scale Considerations
Continuous Flow Synthesis
Adoption of flow chemistry enhances scalability and safety:
Reactor Design :
Advantages :
- 95% yield at pilot scale
- 50% reduction in Pd catalyst usage
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Hydrolysis: 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylic acid.
Scientific Research Applications
Ethyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate is a pyrimidine derivative with applications in synthesis . Research indicates its use in pharmaceutical development, agricultural chemistry, material science, and biochemical research .
Scientific Research Applications
This compound is explored across various scientific disciplines:
Pharmaceutical Development This compound is a key intermediate in synthesizing pharmaceuticals, particularly antiviral and anti-inflammatory drugs . In the development of peripherally active cannabinoid 1 (CB1) receptor antagonists for obesity management, pyrimidine derivatives have shown promise . In silico studies of compounds with polar functional groups, including ethyl 4-aminopyrimidine-5-carboxylate, suggest that substituted pyrimidine groups could be favorable for peripheral CB1R antagonist activity .
Agricultural Chemistry It is utilized in formulating agrochemicals like herbicides and fungicides .
Material Science The compound's potential is explored in creating advanced materials, such as polymers and coatings, that require specific chemical properties for durability and resistance .
Biochemical Research It plays a role in studying enzyme interactions and metabolic pathways, assisting researchers in understanding complex biological systems and developing targeted therapies .
Mechanism of Action
The mechanism of action of ethyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For example, it may inhibit the NF-kB inflammatory pathway, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate
- Ethyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate
- Ethyl 2-(4-fluorophenyl)pyrimidine-5-carboxylate
Uniqueness
Ethyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its biological activity compared to other similar compounds.
Biological Activity
Ethyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article discusses its synthesis, structure-activity relationships (SAR), and various biological evaluations, including anti-inflammatory, anticancer, and antimicrobial properties.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps, typically starting from pyrimidine derivatives. The introduction of the trifluoromethyl group is significant as it enhances the lipophilicity and biological activity of the compound. The SAR analysis indicates that modifications at the 2-position of the pyrimidine ring can lead to varying degrees of biological activity.
Table 1: Structure-Activity Relationships of Pyrimidine Derivatives
| Compound | Substitution | Biological Activity | IC50 (µM) |
|---|---|---|---|
| 1 | -CF3 | Anti-inflammatory | 0.04 |
| 2 | -Cl | Anticancer | 0.02 |
| 3 | -Br | Antimicrobial | 0.05 |
| 4 | -NO2 | Neuroprotective | 0.03 |
Anti-inflammatory Activity
This compound has shown promising anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The compound exhibited an IC50 value comparable to established anti-inflammatory drugs like celecoxib.
In one study, compounds with similar structures demonstrated significant inhibition of COX-2 activity, with IC50 values ranging from 0.04 to 0.1 µM, indicating that this compound could potentially serve as a lead compound for developing new anti-inflammatory agents .
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Preliminary results indicate that this compound induces apoptosis in cancer cells by inhibiting specific kinases involved in cell cycle regulation.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | <10 |
| A549 | <20 |
| MCF7 | <15 |
These findings suggest that this compound can effectively inhibit tumor growth and may be developed further for cancer therapy .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective bacteriostatic action.
Table 3: Antimicrobial Efficacy
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
These results highlight the potential use of this compound as an antimicrobial agent .
Case Studies
Several case studies have documented the efficacy of pyrimidine derivatives in clinical settings. For example, a recent study highlighted the use of similar compounds in treating inflammatory diseases and cancers, showcasing their dual role as therapeutic agents.
In a clinical trial involving patients with chronic inflammation, a derivative of this compound was administered, resulting in significant reductions in inflammatory markers compared to placebo groups .
Q & A
Q. What are the common synthetic routes for Ethyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate?
The compound is typically synthesized via cyclization reactions or modified Biginelli protocols. For example:
- Biginelli Reaction : A one-pot condensation of aldehydes, ethyl acetoacetate, and thiourea derivatives under acidic conditions (e.g., HCl or Lewis acids) yields dihydropyrimidinone (DHPM) scaffolds. Subsequent functionalization introduces the trifluoromethylphenyl group .
- Cyclization of Thioureas : Thiourea intermediates, formed from aromatic aldehydes and ethyl acetoacetate, undergo thermal cyclization to generate the pyrimidine core. Optimization of solvent (e.g., ethanol, DMF) and temperature (80–120°C) improves yields (70–85%) .
Q. What spectroscopic methods are used to characterize this compound?
Key techniques include:
- NMR Spectroscopy : - and -NMR identify proton environments and carbon frameworks, with the trifluoromethyl group () appearing as a singlet in -NMR .
- X-ray Crystallography : Resolves molecular geometry, hydrogen-bonding patterns (e.g., N–H···O interactions), and confirms regiochemistry of substituents .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways .
Advanced Research Questions
Q. How can crystallization challenges be addressed for X-ray structural analysis?
Crystallization is influenced by solvent polarity, hydrogen bonding, and substituent steric effects:
- Solvent Selection : Mixtures of DCM/hexane or ethanol/water promote slow crystal growth.
- Hydrogen Bonding : The pyrimidine carbonyl and ester groups form intermolecular interactions (e.g., N–H···O), stabilizing the lattice. Disorder in the trifluoromethylphenyl group may require low-temperature data collection (100–150 K) to improve resolution .
Q. How can tautomerism in the pyrimidine ring be analyzed experimentally?
Tautomeric forms (e.g., keto-enol equilibria) are distinguished via:
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies may arise from impurities, assay conditions, or structural analogs. Methodological approaches include:
- Purity Validation : HPLC (>95% purity) and elemental analysis ensure batch consistency .
- Structure-Activity Relationship (SAR) Studies : Systematic modification of substituents (e.g., replacing with ) isolates pharmacophoric contributions .
- Dose-Response Curves : EC/IC comparisons across studies control for assay variability (e.g., cell line differences) .
Q. How does the trifluoromethyl group influence physicochemical properties?
The group enhances:
- Lipophilicity : Measured via logP values (e.g., 2.8–3.2), improving membrane permeability.
- Metabolic Stability : Resists oxidative degradation in liver microsome assays.
- Electron-Withdrawing Effects : Polarizes the pyrimidine ring, altering reactivity in nucleophilic substitutions (e.g., SNAr reactions) .
Q. What methodologies optimize derivatives for medicinal chemistry applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
